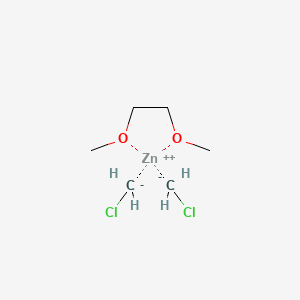
2,6-Diphenoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenoxybenzonitrile is an organic compound characterized by the presence of two phenoxy groups attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Diphenoxybenzonitrile can be synthesized through the nucleophilic substitution of 2,6-dichlorobenzonitrile with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium phenoxide in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium phenoxide in DMF or anhydrous alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include various substituted benzonitriles.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Diphenoxybenzonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance poly(aryl ether ketone)s, which are known for their thermal stability and mechanical properties.
Material Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic and optical properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of 2,6-diphenoxybenzonitrile primarily involves its ability to participate in nucleophilic substitution reactions. The phenoxy groups can be displaced by other nucleophiles, leading to the formation of various substituted products. The compound’s aromatic ring also allows for electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
2,6-Dichlorobenzonitrile: A precursor in the synthesis of 2,6-diphenoxybenzonitrile, known for its herbicidal properties.
Benzonitrile: A simpler aromatic nitrile used as a solvent and precursor in organic synthesis.
Uniqueness: this compound stands out due to the presence of two phenoxy groups, which enhance its reactivity and potential applications in polymer and material science. Its unique structure allows for the synthesis of advanced materials with desirable properties, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
159914-21-3 |
|---|---|
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2,6-diphenoxybenzonitrile |
InChI |
InChI=1S/C19H13NO2/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-13H |
Clé InChI |
WNIXQRKSGAVKHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)



